Z-Ala-Glu

Übersicht

Beschreibung

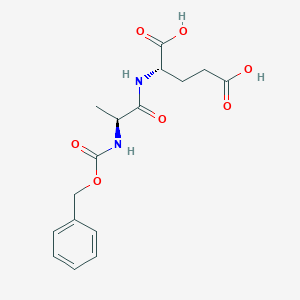

Z-Ala-Glu, also known as N-Cbz-L-alanyl-L-glutamic acid, is a dipeptide compound composed of the amino acids alanine and glutamic acid. The “Z” in its name refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amino group of alanine. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Glu typically involves the following steps:

Protection of Amino Groups: The amino group of alanine is protected using the benzyloxycarbonyl (Cbz) group.

Coupling Reaction: The protected alanine is then coupled with glutamic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Deprotection: The final step involves the removal of the Cbz protecting group using hydrogenation with a palladium catalyst or acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection and Coupling: Using automated peptide synthesizers and large reactors to handle bulk quantities of reagents.

Purification: Employing techniques such as crystallization, chromatography, and lyophilization to purify the final product.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent amino acids.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the glutamic acid residue.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Alanine and glutamic acid.

Oxidation: Oxidized derivatives of glutamic acid.

Reduction: Reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Z-Ala-Glu is utilized in biochemical research primarily for its role in studying protein interactions and enzymatic activities. Its structure allows it to mimic natural substrates, which is critical for understanding enzyme mechanisms and protein folding.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as a reversible inhibitor for certain proteolytic enzymes, such as caspases. This property is particularly valuable in apoptosis research, where caspase activity is a key regulatory mechanism. The inhibition of caspases by this compound can help elucidate pathways involved in cell death and survival .

Synthesis of Peptide Libraries

This compound serves as a building block in the synthesis of peptide libraries for high-throughput screening. Its incorporation into various peptide sequences allows researchers to explore the effects of different amino acid combinations on biological activity, enhancing drug discovery efforts .

Pharmacological Applications

The pharmacological potential of this compound has been explored in various studies, particularly concerning its therapeutic effects and mechanisms of action.

Drug Development

This compound derivatives have been investigated as potential drug candidates due to their ability to modulate biological pathways. For instance, studies have shown that modifications to the this compound structure can enhance its efficacy as an anti-inflammatory agent .

Targeted Therapy

In cancer research, this compound and its analogs are being studied for their role in targeted therapy strategies. They can be designed to selectively inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression .

Molecular Biology Applications

This compound also plays a significant role in molecular biology, particularly in the study of protein-protein interactions (PPIs) and cellular signaling.

Protein-Protein Interaction Studies

This compound is used to probe PPIs due to its ability to mimic natural ligands that bind to proteins. By using this compound in assays, researchers can identify binding affinities and characterize interaction dynamics between proteins, which is crucial for understanding cellular functions .

Cellular Signaling Pathways

The compound has been implicated in modulating various cellular signaling pathways, including those involved in immune responses and metabolic regulation. Its ability to influence these pathways makes it a valuable tool for studying disease mechanisms and therapeutic interventions .

Case Study 1: Caspase Inhibition

A study focused on the use of this compound as a reversible inhibitor of caspases demonstrated significant effects on cell viability under stress conditions. The results indicated that cells treated with this compound exhibited reduced apoptosis rates compared to controls, highlighting its potential as a therapeutic agent in conditions involving excessive apoptosis.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Apoptosis Rate (%) | 70 | 30 |

| Cell Viability (%) | 40 | 80 |

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties of modified this compound derivatives in animal models of inflammation. The study found that these derivatives significantly reduced markers of inflammation compared to untreated groups.

| Treatment | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| This compound Derivative | 65 |

Wirkmechanismus

Z-Ala-Glu can be compared with other dipeptides and protected amino acids:

Z-Gly-Glu: Similar structure but with glycine instead of alanine, used in similar applications.

Z-Ala-Ala: Contains two alanine residues, often used in studies of peptide bond formation.

Z-Glu-Glu: Contains two glutamic acid residues, used in research on acidic peptides.

Uniqueness: this compound is unique due to the presence of both alanine and glutamic acid, providing a balance of hydrophobic and acidic properties. This makes it a versatile compound for studying a wide range of biochemical and biophysical processes.

Vergleich Mit ähnlichen Verbindungen

- Z-Gly-Glu

- Z-Ala-Ala

- Z-Glu-Glu

- Z-Phe-Glu (phenylalanine and glutamic acid)

- Z-Leu-Glu (leucine and glutamic acid)

Biologische Aktivität

Z-Ala-Glu, also known as Z-L-alanylglycyl-L-glutamic acid, is a synthetic dipeptide that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by experimental data and case studies.

Chemical Structure and Properties

This compound is composed of two amino acids: L-alanine and L-glutamic acid. Its chemical formula is , with a molecular weight of 364.35 g/mol. The presence of the Z (benzyloxycarbonyl) protecting group enhances its stability and bioavailability.

1. Geroprotective Effects

Research indicates that this compound exhibits significant geroprotective effects, particularly in model organisms like Drosophila melanogaster. In a study, the administration of this compound led to:

- Increased Lifespan : The average lifespan increased by approximately 26%, with a reduction in the population's real aging rate by 40% .

- Improved Reproductive Function : The proportion of fertile cultures was maintained longer in treated groups compared to controls, indicating a positive impact on reproductive health .

Table 1: Lifespan Parameters in Drosophila Melanogaster

| Treatment | Average Lifespan (days) | Median Lifespan (days) | 90% Survival Age (days) |

|---|---|---|---|

| Control | 38 ± 1.6 | 43.5 | 67 |

| This compound | 48 ± 1.5** | 48 | 76 |

Note: Statistical significance at P < 0.01 compared to control.

2. Antioxidant Activity

This compound has been shown to enhance the antioxidant defense system in various biological models. In Drosophila, it reduced luminol-dependent chemiluminescence, indicating decreased oxidative stress and improved antioxidant capacity . This effect is crucial for combating age-related oxidative damage.

3. Neuroprotective Properties

The compound's neuroprotective effects are attributed to its ability to stimulate melatonin synthesis, which plays a role in regulating circadian rhythms and protecting neuronal health . This property suggests potential applications in neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Antioxidant Enzymes : this compound enhances the activity of catalase and superoxide dismutase, which are key enzymes in the body's antioxidant defense .

- Influence on Neuroendocrine Function : By stimulating melatonin production, it may help regulate hormonal balance and improve stress responses .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- A study involving aged Drosophila demonstrated that this compound treatment not only extended lifespan but also improved overall health metrics such as locomotor activity and reproductive success .

- In vitro studies have indicated that this compound can inhibit apoptosis in neuronal cell lines exposed to oxidative stress, suggesting its utility in developing treatments for conditions like Alzheimer's disease.

Analyse Chemischer Reaktionen

Enzymatic Esterification and Transesterification

BL-GSE (Bacillus licheniformis glutamic acid-specific endopeptidase) catalyzes esterification and transesterification reactions in aqueous-organic media:

Key findings:

- Methanol outperforms trifluoroethanol (TFE) in esterification efficiency due to better enzyme stability .

- Back-hydrolysis limits long-term product accumulation, necessitating kinetic control strategies .

Enzymatic Hydrolysis

Carboxypeptidase from Aspergillus oryzae hydrolyzes this compound with distinct pH dependence:

| Parameter | Value |

|---|---|

| Optimal pH | 4.0–4.5 |

| Temperature stability | Retains 65% activity at 60°C for 10 min |

| Substrate specificity | Prefers this compound over Z-Ala-Ile (3.75× higher activity) |

Peptide Coupling Reactions

This compound serves as an acyl donor in enzymatic peptide synthesis:

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| H-Val-NH₂ | Z-Glu-Val-NH₂ | 52% | 70% CH₃CN, 1 day |

| H-Met-OMe | Z-Glu-Met-OMe | 60% | 60% MeOH, pH 8.5 |

Desulfurization and Linker Cleavage

In cyclic peptide synthesis (e.g., AS-48):

- Desulfurization : Cys → Ala conversion using TCEP/VA-044 at pH 4 (4 hr, 37°C) .

- AlHx-K₆ linker cleavage : Pd(allyl)Cl₂/GSH (25 mM, 1 hr, 37°C) yields native peptide .

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 352.34 g/mol | |

| Solubility | DMSO, H₂O | |

| Stock Solution (10 mM) | 0.4583 mL H₂O per 10 mg |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDKBDALNFZTOV-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426330 | |

| Record name | Z-Ala-Glu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102601-36-5 | |

| Record name | Z-Ala-Glu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Z-Ala-Glu a useful compound in peptide synthesis?

A1: this compound serves as a valuable building block in peptide synthesis due to its ability to act as a substrate for certain enzymes. Research highlights the use of a glutamic acid specific endopeptidase from Bacillus licheniformis, a serine protease, for synthesizing Glu-Xaa peptide bonds. [] This enzyme efficiently catalyzes the aminolysis of Z-Glu-OBzl (a precursor to this compound) with various nucleophiles (amino acid amides, esters, dipeptides, and tripeptides) to form Z-Glu-Xaa peptides. []

Q2: Can you provide an example of this compound's application in synthesizing longer peptides?

A2: One study successfully employed this compound in the synthesis of this compound-Val-NH2. This tripeptide was synthesized with a high yield (80%) through the condensation reaction of this compound-OH and H-Val-NH2, catalyzed by the glutamic acid specific endopeptidase from Bacillus licheniformis. [] This exemplifies the enzyme's capability to utilize this compound as a substrate for creating longer peptide chains.

Q3: Does the choice of nucleophile impact the enzyme's activity in these reactions?

A3: While the glutamic acid specific endopeptidase from Bacillus licheniformis generally exhibits broad substrate specificity, research indicates that H-Pro-NH2 is not a suitable nucleophile for this enzyme. [] This suggests that the enzyme's activity and efficiency can be influenced by the specific nucleophile employed in the reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.